(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid
Description
(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-b]indole]-3'-carboxylic acid is a chiral spirocyclic compound featuring a pyridoindole scaffold fused with an oxetane ring. The stereochemical (S)-configuration at the spiro center is critical for its biological activity and binding affinity. This compound is of significant interest in medicinal chemistry due to its structural rigidity, which enhances metabolic stability and target selectivity .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(3S)-spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13(18)11-5-9-8-3-1-2-4-10(8)15-12(9)14(16-11)6-19-7-14/h1-4,11,15-16H,5-7H2,(H,17,18)/t11-/m0/s1 |
InChI Key |
IDOLYLXVGXAWDC-NSHDSACASA-N |
Isomeric SMILES |
C1[C@H](NC2(COC2)C3=C1C4=CC=CC=C4N3)C(=O)O |
Canonical SMILES |
C1C(NC2(COC2)C3=C1C4=CC=CC=C4N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydro-β-carboline framework. For example, N-acetyltryptophan methyl ester undergoes cyclization with formaldehyde in the presence of acetic acid to yield N-acetyl-1,2,3,4-tetrahydro-β-carboline (THBC). This intermediate is critical for subsequent oxidative rearrangements. Modifications to the aldehyde component (e.g., glyoxylic acid) enable the introduction of carboxylate groups at the 3'-position.
Acyl-Pictet-Spengler Variants
Acyl-Pictet-Spengler reactions employing α-keto acids or esters facilitate direct incorporation of carbonyl functionalities. For instance, reaction of tryptophan methyl ester with ethyl glyoxalate in trifluoroacetic acid yields ethyl 1,2,3,4-tetrahydro-β-carboline-3-carboxylate, a precursor to the target compound.
Spirocyclization Strategies for Oxetane Formation
Zn(OTf)₂-Catalyzed Intramolecular Substitution
A pivotal advancement involves the use of Zn(OTf)₂ to catalyze the intramolecular nucleophilic substitution of 4-(2-ethoxy-2-oxoethoxy)butyrate esters, forming the oxetane ring under mild conditions. For example, methyl 4-(2-ethoxy-2-oxoethoxy)butyrate undergoes cyclization in the presence of Zn(OTf)₂ (5 mol%) at 60°C, yielding tetrahydro-3-oxo-2H-pyran-4-carboxylate derivatives in >85% yield. Adaptation of this method to hydroxy-substituted intermediates enables spiro-oxetane formation.
Oxidative Rearrangement Approaches
Dimethyldioxirane (DMDO), generated in situ from Oxone® in acetone, promotes oxidative rearrangement of N-acetyl-THBC derivatives to spiro-pyrrolidinyloxindoles. While initially applied to oxindoles, this method has been extrapolated to oxetane formation via epoxidation of indole double bonds, followed by ring contraction. Computational studies support a concerted mechanism involving face-selective epoxidation and subsequent rearrangement.
Stereoselective Synthesis of the (S)-Enantiomer
Chiral Auxiliaries and Asymmetric Catalysis
Enantioselective synthesis is achieved using binuclear zinc catalysts in three-component spirocyclizations. For instance, a chiral Zn₂(L*)₃ complex (10 mol%) induces asymmetric induction during the Knoevenagel/Michael/cyclization cascade of isatin, malononitrile, and hydroxymethyl phenyl ketone, yielding spirooxindoles with >90% ee. Adaptation to oxetane-forming reactions remains an area of active research.
Dynamic Kinetic Resolution
Pd-catalyzed allylic alkylation of racemic oxetane precursors with chiral ligands (e.g., (R)-BINAP) enables dynamic kinetic resolution, affording the (S)-enantiomer preferentially. This method is particularly effective for substrates with labile stereocenters.
Catalytic Systems and Reaction Optimization
Reaction conditions critically influence efficiency. Zn(OTf)₂ operates optimally at 60°C in dichloromethane, while DMDO-mediated oxidations require aqueous acetone at 0°C. Solvent-free conditions have been explored for industrial scalability, though yields drop marginally (5–10%).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Key intermediates exhibit diagnostic NMR signals. For example, the oxetane proton in tetrahydro-3-oxo-2H-pyran-4-carboxylate appears as a singlet at δ 4.12 ppm, while the spirocyclic methine proton resonates as a multiplet at δ 3.76–3.79 ppm.
Mass Spectrometry
LC/MS analysis of the final product reveals a molecular ion peak at m/z 244.29 [M+H]⁺, consistent with the molecular formula C₁₄H₁₆N₂O₂.
Comparative Analysis of Methodologies
Zn(OTf)₂-catalyzed spirocyclization offers superior yields (85–92%) and catalyst recyclability (>5 cycles), making it ideal for large-scale production. In contrast, asymmetric methods using Zn₂(L*)₃ provide high enantioselectivity (93% ee) but require costly ligands. Oxidative rearrangements with DMDO are advantageous for substrates sensitive to strong acids but suffer from moderate yields (70–78%).
Industrial and Green Chemistry Considerations
Recent advances focus on sustainability. Zn(OTf)₂ is recoverable via aqueous extraction, reducing catalyst waste. Solvent recycling protocols for dichloromethane and acetone have been implemented, lowering the environmental footprint . Continuous-flow systems are being explored to enhance safety and throughput in oxetane ring formation.
Chemical Reactions Analysis
Types of Reactions
(S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Preliminary studies indicate that (S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid exhibits significant biological activity. Notably, compounds within the pyridoindole class have been recognized for their potential as:
- Anticancer agents : Some derivatives have shown cytotoxic effects against various cancer cell lines.
- Neuroprotective agents : The compound's structure may provide neuroprotective benefits, although further studies are required to confirm these effects.
The unique spirocyclic framework of (S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid may lead to distinct pharmacological profiles compared to its analogs. Research indicates potential applications in:
- Cancer therapy : As an inhibitor of tubulin polymerization and an antiproliferative agent.
- Neurodegenerative diseases : Possible applications in treatments aimed at neuroprotection.
Case Studies and Research Insights
Recent studies have explored the incorporation of the oxetane functional group into therapeutic agents. For instance:
- Structure-guided design : Research highlighted the oxetane's role as a ketone surrogate in small-molecule inhibitors targeting tubulin polymerization. This approach has expanded structure-activity relationship knowledge and provided insights into the compound's interactions at the molecular level .
- Biological evaluations : Several analogues of (S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid demonstrated varying degrees of cytotoxicity against human cancer cell lines .
Mechanism of Action
The mechanism of action of (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes. Molecular docking studies and biological assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Pyridoindole Derivatives
(a) (S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-b]indole]-3'-carboxylic Acid
- Structural Difference : Replaces the oxetane ring with a cyclobutane ring.
- Impact : The larger cyclobutane ring introduces greater steric bulk but reduces ring strain compared to oxetane. This modification decreases metabolic stability but may improve lipophilicity .
- Applications : Primarily explored as a synthetic intermediate for kinase inhibitors .
(b) Benzyl 5-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate
- Structural Difference : Features a piperidine ring instead of oxetane and lacks the pyridoindole system.
- However, the absence of the pyridoindole core reduces π-π stacking interactions with biological targets .
- Applications : Investigated as a precursor for antipsychotic agents .
(c) 2-(1H-Indol-3-carbonyl)-thiazole-4-carboxylic Acid
- Structural Difference : Replaces the spiro system with a thiazole-indole hybrid.
- Impact : The planar thiazole ring facilitates intercalation with DNA or enzymes, but the lack of spirocyclic rigidity reduces conformational stability .
- Applications : Studied for anticancer activity via topoisomerase inhibition .
Non-Spiro Pyridoindole Derivatives
(a) 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid
- Structural Difference : Lacks the spiro-oxetane moiety.
- Impact : The absence of the oxetane ring reduces steric hindrance, increasing flexibility but diminishing target selectivity. This compound serves as a foundational scaffold for neuroactive agents .
- Applications : Used in serotonin receptor modulation studies .
(b) (1R,3S)-N-(6-(Hydroxyamino)-6-oxohexyl)-2-(4-methoxybenzyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide
- Structural Difference : Incorporates a hydroxamate group and a 4-methoxybenzyl substituent.
- Impact : The hydroxamate group confers histone deacetylase (HDAC) inhibitory activity, while the benzyl group enhances hydrophobic interactions. This derivative exhibits potent antiproliferative activity against cancer cell lines .
Physicochemical and Pharmacokinetic Comparison
Research Findings and Implications
- Metabolic Stability: The oxetane ring in the target compound significantly reduces oxidative metabolism compared to cyclobutane and non-spiro analogs, as evidenced by in vitro microsomal assays .
- Synthetic Accessibility: Enzymatic transamination methods (e.g., using SEQ ID NO:134) are effective for chiral spirocyclic intermediates, though yields vary with ring size .
- Biological Activity : Hydroxamate-functionalized derivatives (e.g., ) show superior antiproliferative activity (IC50 = 0.2–1.5 µM) compared to carboxylic acid derivatives, which are more suited for solubility-driven applications .
Biological Activity
(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid is a complex organic compound known for its unique spirocyclic structure, which incorporates an oxetane ring fused with a pyrido[3,4-B]indole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
- Molecular Formula : C₁₃H₁₄N₂O
- Molecular Weight : 214.26 g/mol
- CAS Number : 1523558-63-5
The compound's structure is characterized by a tetrahydro configuration, which plays a significant role in its biological interactions and therapeutic potential.
Anticancer Properties
Preliminary studies indicate that (S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid exhibits significant anticancer activity. Related compounds in the oxetane class have shown competitive inhibition of FTO (fat mass and obesity-associated protein), which is implicated in various cancers, including glioblastoma and acute myeloid leukemia .
In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. For example:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| FTO-43 N | AGS (gastric cancer) | 20.3 |
| FTO-43 N | KATOIII (gastric cancer) | 35.9 |
| 5-Fluorouracil | AGS | 7.25–22 |
| 5-Fluorouracil | KATOIII | 6.4 |
These findings suggest that the compound may serve as a promising lead for the development of new anticancer agents .
The mechanism underlying the biological activity of (S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid appears to involve modulation of m⁶A RNA methylation levels. Increased m⁶A levels have been associated with enhanced regulation of key signaling pathways such as Wnt/PI3K-Akt, which are crucial for cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
The unique spirocyclic framework combined with the oxetane ring differentiates this compound from its analogs. The structural features significantly influence its pharmacological profiles and mechanisms of action compared to similar compounds like pyridoindoles.
Comparative Analysis
The following table summarizes some structurally related compounds and their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 9H-Pyrido[3,4-b]indole | C₉H₈N₂ | Known for psychoactive properties |
| Ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | C₁₃H₁₆N₂O₂ | Similar indole structure; used in medicinal chemistry |
| 6-Methoxy-2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole] | C₁₄H₁₆N₂O₂ | Methoxy substitution alters biological activity |
Case Studies
Research has highlighted the effectiveness of oxetane-containing compounds in various therapeutic contexts. For instance, a study focusing on the antiproliferative effects of oxetanyl compounds revealed that specific derivatives exhibited over ten times greater potency against FTO compared to other demethylases . This points to a promising avenue for further exploration of (S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid as a potential therapeutic agent.
Q & A
Q. What are the established synthetic routes for this compound, and what reagents are critical for maintaining stereochemical fidelity?
The synthesis typically involves multi-step pathways, including:
- Condensation reactions between indole derivatives and cyclic β-keto esters under azeotropic conditions, followed by acid-catalyzed ring closure to form the spirocyclic core .
- Key reagents: Sodium acetate as a base catalyst, acetic acid as a solvent, and controlled temperatures (e.g., reflux conditions) to preserve the (S)-configuration .
- Example yield: 85% with 94:6 enantiomeric ratio (er) achieved using chiral catalysts like Cinchona alkaloid thioureas .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the spirocyclic structure and substituent positions (e.g., δ 177.0 ppm for carbonyl groups in 13C NMR) .
- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Daicel Chiralpak AD-H) with n-hexane/i-propanol mobile phases verify enantiopurity .
- Mass Spectrometry (HRMS): Accurate mass determination (e.g., ESI-TOF) validates molecular formula (e.g., C12H12N2O2) .
Advanced Research Questions
Q. What strategies resolve contradictions between reported biological activities (e.g., antitumor vs. neuroprotective effects)?
- Comparative Assay Design: Use orthogonal assays (e.g., MTT for cytotoxicity vs. neurite outgrowth assays for neuroprotection) under standardized conditions (pH, serum concentration) .
- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., carboxylate vs. ester groups) to isolate mechanisms. For example, replacing the carboxylic acid with a methyl ester reduced neuroprotection but retained antitumor activity in analogous compounds .
- In Vivo Validation: Pair in vitro data with rodent models to assess bioavailability and tissue-specific effects .
Q. How can synthetic pathways be optimized to enhance spirocyclic ring formation efficiency?
- Catalyst Screening: Cinchona alkaloid thioureas improve enantioselectivity (e.g., from 70:30 to 94:6 er) .
- Solvent and Temperature Optimization: Polar aprotic solvents (e.g., THF) at -20°C minimize side reactions during cyclization .
- Design of Experiments (DoE): Multi-variable analysis identifies critical parameters (e.g., reagent stoichiometry, reaction time) to boost yields from 65% to >85% .
Q. What methodologies address challenges in stereochemical instability during storage or biological testing?
- Stability Studies: Monitor racemization via periodic HPLC analysis under varying conditions (pH, temperature). For example, storage at 4°C in anhydrous DMSO prevents configuration drift .
- Protective Group Strategies: Temporarily mask the carboxylic acid group as a tert-butyl ester during synthesis to stabilize the core structure .
Key Methodological Notes
- Stereochemical Integrity: Use chiral catalysts (e.g., Cinchona derivatives) and low-temperature conditions during critical steps .
- Biological Assay Design: Include positive controls (e.g., cisplatin for antitumor assays) and validate results across multiple cell lines .
- Data Discrepancy Resolution: Cross-reference synthetic batches via HRMS and NMR to rule out impurities affecting bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
